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Compound of Interest

Compound Name: 1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Phenyl-2,2,2-trifluoroethanol (PhTFE) is a chiral fluorinated alcohol that has garnered
significant interest in various scientific disciplines. Its unique combination of a phenyl ring, a
hydroxyl group, and a trifluoromethyl group imparts distinct physicochemical properties, making
it a valuable tool in organic synthesis, stereoselective catalysis, and biophysical chemistry. The
trifluoromethyl group, in particular, is a key pharmacophore in modern drug design, enhancing
metabolic stability and lipophilicity.[1][2] This document provides a comprehensive overview of
the molecular structure, properties, synthesis, and applications of PhTFE, with a focus on its
utility for researchers in drug development and chemical synthesis.

Molecular Structure and Identification

1-Phenyl-2,2,2-trifluoroethanol is a derivative of ethanol where one hydrogen on C1 is
replaced by a phenyl group and the three hydrogens on C2 are replaced by fluorine atoms. The
carbon atom bearing the hydroxyl group is a stereogenic center, meaning PhTFE exists as a
pair of enantiomers, (R)- and (S)-PhTFE, as well as a racemic mixture.

The fundamental structural and identifying information is summarized below.
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Identifier Value Reference
Molecular Formula CsH7Fs0 [3]
Molecular Weight 176.14 g/mol [4]

IUPAC Name 1-phenyl-2,2,2-trifluoroethanol [3]

CAS Registry Number 340-05-6 (racemate) [51[6]

10531-50-7 ((R)-enantiomer) [7]

340-06-7 ((S)-enantiomer) [4]

VNOMEAQPOMDWSR-
INChl Key [3]
UHFFFAOYSA-N (racemate)

) Cl=CC=C(C=C1)C(C(F)
Canonical SMILES [4]
(F)F)O

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of PhTFE are crucial for its application and
analysis. The electron-withdrawing trifluoromethyl group significantly influences the acidity of
the hydroxyl proton.

Physicochemical Data

The key physicochemical properties of racemic 1-Phenyl-2,2,2-trifluoroethanol are presented
in the table below.
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Property Value Reference
Appearance Colorless to brown liquid [5]

Melting Point 74.3-75.2 °C [5]

Boiling Point 64-65 °C @ 5 mm Hg [5][6]
Density 1.297 g/mL at 20 °C [5]

Flash Point 84 °C (184 °F) [5]

pKa 11.91 + 0.10 (Predicted) [5]
Refractive Index (n20/D) 1.462 [5]

Spectroscopic Data Summary

Spectroscopic analysis is essential for the structural confirmation of PhTFE.[8][9] Below is a
summary of expected spectral data.
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Spectroscopy Data Interpretation

Signals expected for aromatic protons (multiplet,
~7.4 ppm), the methine proton (quartet, ~5.0

1H NMR (CDCIs) PP i (q. .
ppm), and the hydroxyl proton (singlet, variable

shift).

Signals for the phenyl carbons, the
13C NMR trifluoromethyl carbon (quartet due to C-F

coupling), and the methine carbon.

A singlet corresponding to the three equivalent
F NMR _
fluorine atoms of the CFs group.

Characteristic peaks for O-H stretching (~3400
infrared (IR) cm~1), C-H stretching (aromatic and aliphatic),
nfrare

C=C stretching (aromatic ring), and strong C-F

stretching bands (~1100-1300 cm™1),

Molecular ion peak (M+*) at m/z = 176. Key
Mass Spectrometry (MS) fragments would arise from the loss of CFs or

cleavage of the C-C bond.

Synthesis and Experimental Protocols

PhTFE can be synthesized through several routes. A common and direct method is the
nucleophilic addition of a trifluoromethyl nucleophile to benzaldehyde.

General Synthesis Workflow

The synthesis typically involves the reaction of benzaldehyde with a trifluoromethylating agent,
followed by workup and purification.
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Caption: General workflow for the synthesis of 1-Phenyl-2,2,2-trifluoroethanol.
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Experimental Protocol: Trifluoromethylation of
Benzaldehyde

This protocol describes a representative synthesis using the Ruppert-Prakash reagent
(TMSCFs3).

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon),
add anhydrous tetrahydrofuran (THF). Cool the flask to O °C in an ice bath.

Addition of Reagents: Add benzaldehyde to the stirred THF. Subsequently, add the Ruppert-
Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCFs3) dropwise.

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride
(TBAF), to initiate the reaction.

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the
benzaldehyde is consumed.

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow
addition of 1M hydrochloric acid (HCI).

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times
with an organic solvent like ethyl acetate.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to
yield pure 1-Phenyl-2,2,2-trifluoroethanol.

Applications in Research and Development

The unique properties of PhTFE make it a versatile molecule in several areas of chemical and

pharmaceutical research.
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Caption: Key application areas of 1-Phenyl-2,2,2-trifluoroethanol.

Chiral Solvating Agent

Enantiomerically pure (R)- or (S)-PhTFE is used as a chiral solvating agent (CSA) in NMR
spectroscopy. It can form transient diastereomeric complexes with chiral analytes, leading to
distinguishable NMR signals for the different enantiomers, which allows for the determination of
enantiomeric excess.[10]

Peptide and Protein Chemistry

The parent solvent, 2,2,2-trifluoroethanol (TFE), is well-known for its ability to induce and
stabilize secondary structures, particularly a-helices, in peptides and proteins.[11][12] This
effect is attributed to TFE's ability to weaken competing water-peptide hydrogen bonds and
create a lower dielectric environment, which favors the formation of intra-peptide hydrogen
bonds.[11] PhTFE shares these properties and is used in biophysical studies to understand
protein folding and stability.

Organic Synthesis
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PhTFE and its derivatives serve as valuable building blocks for synthesizing more complex
fluorinated molecules. Its parent alcohol, TFE, is also employed as a solvent that can promote
certain reaction types, such as nucleophilic substitution and etherification, by stabilizing
cationic intermediates.[13][14]

Mechanism of Action: Solvent-Mediated Peptide
Stabilization

In drug development, understanding the conformation of peptide-based therapeutics is critical.
PhTFE, much like TFE, acts as a cosolvent that modulates peptide structure. Its mechanism is
not one of direct signaling but of altering the solvent environment.

The diagram below illustrates the proposed mechanism by which a TFE/water mixture
stabilizes a peptide's helical structure.
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Mechanism of Peptide Stabilization
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Caption: Mechanism of peptide secondary structure stabilization by trifluoroethanol.

The process can be described as follows:

o Preferential Solvation: TFE or PhTFE molecules preferentially aggregate around the peptide
backbone.[11]
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» Water Displacement: This "coating" of fluorinated alcohol displaces water molecules from the
peptide's immediate vicinity.

e Environmental Change: The displacement of water (a high dielectric solvent) creates a local
environment with a lower dielectric constant.

» Hydrogen Bond Strengthening: The lower dielectric constant strengthens electrostatic
interactions, favoring the formation of stable, internal hydrogen bonds between the peptide's
own carbonyl and amide groups, which are the basis of secondary structures like a-helices.
[11]

By promoting stable, native-like conformations, PhTFE serves as an invaluable tool for
researchers studying peptide structure-activity relationships, which is a cornerstone of rational
drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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